Ethyl 4,6-difluoropyrazolo[1,5-A]pyridine-3-carboxylate Ethyl 4,6-difluoropyrazolo[1,5-A]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1427501-67-4
VCID: VC2864770
InChI: InChI=1S/C10H8F2N2O2/c1-2-16-10(15)7-4-13-14-5-6(11)3-8(12)9(7)14/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=C2C(=CC(=CN2N=C1)F)F
Molecular Formula: C10H8F2N2O2
Molecular Weight: 226.18 g/mol

Ethyl 4,6-difluoropyrazolo[1,5-A]pyridine-3-carboxylate

CAS No.: 1427501-67-4

Cat. No.: VC2864770

Molecular Formula: C10H8F2N2O2

Molecular Weight: 226.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4,6-difluoropyrazolo[1,5-A]pyridine-3-carboxylate - 1427501-67-4

Specification

CAS No. 1427501-67-4
Molecular Formula C10H8F2N2O2
Molecular Weight 226.18 g/mol
IUPAC Name ethyl 4,6-difluoropyrazolo[1,5-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C10H8F2N2O2/c1-2-16-10(15)7-4-13-14-5-6(11)3-8(12)9(7)14/h3-5H,2H2,1H3
Standard InChI Key MHQFELVZNNGRDV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2C(=CC(=CN2N=C1)F)F
Canonical SMILES CCOC(=O)C1=C2C(=CC(=CN2N=C1)F)F

Introduction

Chemical Structure and Identification

Ethyl 4,6-difluoropyrazolo[1,5-a]pyridine-3-carboxylate consists of a pyrazole ring fused with a pyridine ring, creating a bicyclic system with two fluorine atoms and an ethyl carboxylate functional group. This compound is uniquely identified through several standardized chemical notations:

Chemical Identifiers

The compound is registered under CAS number 1427501-67-4, which serves as its unique identifier in chemical databases and literature . Its molecular formula is C₁₀H₈F₂N₂O₂, indicating the presence of 10 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .

Structural Representations

Several notation systems are used to represent this compound's structure:

  • SMILES Notation: CCOC(=O)C1=C2C(=CC(=CN2N=C1)F)F

  • InChI: InChI=1S/C10H8F2N2O2/c1-2-16-10(15)7-4-13-14-5-6(11)3-8(12)9(7)14/h3-5H,2H2,1H3

  • InChIKey: MHQFELVZNNGRDV-UHFFFAOYSA-N

These notations provide standardized ways to represent the compound's structure in chemical databases and literature, enabling precise identification and structural analysis.

Physical and Chemical Properties

Molecular Properties

The compound has a molecular weight of 226.18 g/mol . This relatively low molecular weight, combined with its structural features, may influence its potential pharmacokinetic properties if considered for pharmaceutical applications.

Predicted Collision Cross Section Data

Mass spectrometry analysis predicts specific collision cross section (CCS) values for various adducts of this compound, which are valuable for analytical identification and characterization:

Adductm/zPredicted CCS (Ų)
[M+H]⁺227.06267146.8
[M+Na]⁺249.04461158.4
[M+NH₄]⁺244.08921152.7
[M+K]⁺265.01855154.6
[M-H]⁻225.04811144.3
[M+Na-2H]⁻247.03006150.8
[M]⁺226.05484147.4
[M]⁻226.05594147.4

These CCS values represent the effective cross-sectional area of the molecule and its adducts, providing valuable information for mass spectrometric identification and characterization of the compound .

Structural Features and Reactivity

Functional Groups

The compound contains several key functional groups that define its chemical behavior:

  • A pyrazolopyridine ring system, which forms the core bicyclic structure

  • Two fluorine atoms at positions 4 and 6, which likely influence the electronic properties of the ring system

  • An ethyl carboxylate group at position 3, which introduces potential reactivity for ester hydrolysis or transesterification

Context within Pyrazolopyridine Chemistry

Relationship to Pyrazolopyridine Derivatives

Ethyl 4,6-difluoropyrazolo[1,5-a]pyridine-3-carboxylate belongs to the broader family of pyrazolopyridine compounds, which have attracted significant attention in medicinal chemistry. Related structures such as Cartazolate, Etazolate, and Tracazolate feature the pyrazolopyridine scaffold and have demonstrated various pharmacological activities .

Research Status and Future Directions

Current Research Gaps

The available literature reveals several significant research gaps regarding Ethyl 4,6-difluoropyrazolo[1,5-a]pyridine-3-carboxylate:

  • Limited published data on synthesis methods specific to this compound

  • Absence of experimental physicochemical properties such as solubility, pKa values, and partition coefficients

  • Lack of documented biological activity or toxicological profiles

  • No reported crystal structure data for this specific compound

Future Research Opportunities

These identified gaps suggest several promising directions for future research:

  • Development and optimization of efficient synthetic routes to Ethyl 4,6-difluoropyrazolo[1,5-a]pyridine-3-carboxylate

  • Comprehensive characterization of physicochemical properties through experimental studies

  • Investigation of potential biological activities, particularly in comparison with known bioactive pyrazolopyridine derivatives

  • Exploration of structure-activity relationships through the synthesis and testing of structural analogs

  • Crystallographic studies to determine precise three-dimensional structure and packing arrangements

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